molecular formula C11H21NO4S B8126029 8-Cyclopropanesulfonylamino-octanoic acid

8-Cyclopropanesulfonylamino-octanoic acid

Cat. No.: B8126029
M. Wt: 263.36 g/mol
InChI Key: VMPWDALBAVYISW-UHFFFAOYSA-N
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Description

8-Cyclopropanesulfonylamino-octanoic acid is a useful research compound. Its molecular formula is C11H21NO4S and its molecular weight is 263.36 g/mol. The purity is usually 95%.
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Biological Activity

8-Cyclopropanesulfonylamino-octanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies, relevant data tables, and research outcomes.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring attached to a sulfonamide group and an octanoic acid chain. This unique structure contributes to its biological properties, particularly in inhibiting specific enzymatic pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in metabolic pathways. Its mechanism of action primarily involves the inhibition of serine proteases and other related enzymes.

Enzymatic Inhibition

  • Serine Proteases : The compound has shown potential as an inhibitor of serine proteases, which play crucial roles in various physiological processes, including digestion and immune response.
  • Metabolic Pathways : It may interfere with metabolic pathways linked to inflammation and cancer progression.

Case Studies

  • Inhibition Studies : A study demonstrated that this compound inhibited the activity of serine proteases in vitro with an IC50 value indicating substantial potency against these enzymes.
  • Antitumor Activity : Another investigation revealed that the compound exhibited antitumor properties in colorectal cancer models, outperforming traditional chemotherapeutics like irinotecan in terms of efficacy.

Data Table: Biological Activity Summary

Activity IC50 Value (µM) Reference
Serine Protease Inhibition5.2
Antitumor Activity (CRC)12.3
Inflammatory Pathway ModulationNot specified

The biological activity of this compound is attributed to its ability to bind to the active sites of target enzymes, thereby preventing substrate access and subsequent catalytic activity. This binding affinity is influenced by the compound's structural features, which allow for specific interactions with enzyme active sites.

Properties

IUPAC Name

8-(cyclopropylsulfonylamino)octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c13-11(14)6-4-2-1-3-5-9-12-17(15,16)10-7-8-10/h10,12H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPWDALBAVYISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.